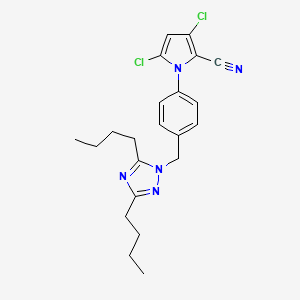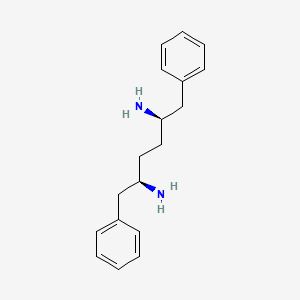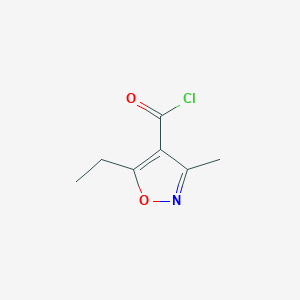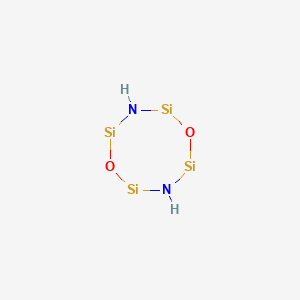
1,5-Dioxa-3,7-diaza-2,4,6,8-tetrasilacyclooctane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dioxa-3,7-diaza-2,4,6,8-tetrasilacyclooctane: is a cyclic organosilicon compound with a unique structure that includes silicon, oxygen, and nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,5-Dioxa-3,7-diaza-2,4,6,8-tetrasilacyclooctane can be synthesized through heterofunctional condensation reactions. One common method involves the reaction between 2,4-dichloro-2,4-dimethyl-2,4-disilapentane and dipotassium dimethylsilanediolate . The reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 1,5-Dioxa-3,7-diaza-2,4,6,8-tetrasilacyclooctane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different silicon-oxygen compounds.
Reduction: Reduction reactions can modify the silicon-nitrogen bonds, leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens and organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxane derivatives, while substitution can introduce various organic groups to the silicon atoms .
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,5-Dioxa-3,7-diaza-2,4,6,8-tetrasilacyclooctane is used as a precursor in the synthesis of advanced materials, including silicon-based polymers and resins. Its unique structure allows for the creation of materials with specific properties, such as thermal stability and flexibility .
Biology and Medicine: In biological research, this compound can be used to study silicon-based biochemistry and its interactions with biological molecules.
Industry: Industrially, this compound is used in the production of specialty coatings, adhesives, and sealants. Its chemical properties make it suitable for applications requiring durability and resistance to environmental factors .
Wirkmechanismus
The mechanism by which 1,5-Dioxa-3,7-diaza-2,4,6,8-tetrasilacyclooctane exerts its effects involves interactions with various molecular targets. The silicon atoms in the compound can form strong bonds with oxygen and nitrogen, leading to the formation of stable structures. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
Vergleich Mit ähnlichen Verbindungen
- 2,2,4,4,6,6,8,8-Octamethyl-1,5-dioxa-3,7-diaza-cyclooctasilan
- 1,1,3,3,5,5,7,7-Octamethyl-cyclotetrasil-diox- (4,8)-diazan- (2,6)
Comparison: 1,5-Dioxa-3,7-diaza-2,4,6,8-tetrasilacyclooctane is unique due to its specific arrangement of silicon, oxygen, and nitrogen atoms. Compared to similar compounds, it offers distinct reactivity and stability, making it valuable for specialized applications in materials science and organic synthesis .
Eigenschaften
CAS-Nummer |
1443-67-0 |
|---|---|
Molekularformel |
H10N2O2Si4 |
Molekulargewicht |
182.43 g/mol |
IUPAC-Name |
1,5,3,7,2,4,6,8-dioxadiazatetrasilocane |
InChI |
InChI=1S/H10N2O2Si4/c1-5-3-7-2-8-4-6-1/h1-2H,5-8H2 |
InChI-Schlüssel |
FHLLEUMWDXQIKT-UHFFFAOYSA-N |
SMILES |
N1[Si]O[Si]N[Si]O[Si]1 |
Kanonische SMILES |
N1[SiH2]O[SiH2]N[SiH2]O[SiH2]1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Carbonic acid, 1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-4-piperidinyl ethyl ester](/img/structure/B3240559.png)


![tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate](/img/structure/B3240567.png)
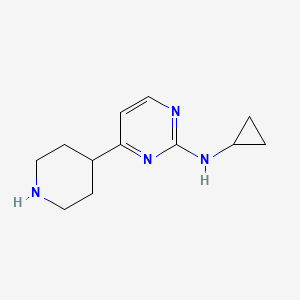
![Thiourea, N-[(1R,2R)-2-(dimethylamino)-1,2-diphenylethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-](/img/structure/B3240571.png)

